molecular formula C13H12FNO3S B2946100 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 7455-06-3

4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B2946100
CAS No.: 7455-06-3
M. Wt: 281.3
InChI Key: VHJUURWVIKILKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide is a chemical compound with the linear formula C13H12FNO3S . It has a molecular weight of 281.308 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12FNO3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h2-9,15H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Molecular Structure and Inhibitory Properties

4-Fluoro-N-(2-methoxyphenyl)benzenesulfonamide and related compounds have been extensively studied for their molecular structure and inhibitory properties. A series of benzenesulfonamides, including variants with fluorine substitutions, were synthesized and evaluated for cyclooxygenase inhibitory activities. It was found that the introduction of fluorine and an electron-donating group enhanced the potency and selectivity for COX-2 inhibition (Pal et al., 2003). Additionally, the crystal structures of several benzenesulfonamides, including 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide, were studied to understand their adaptability to different molecular shapes (Gelbrich et al., 2012).

Supramolecular Architecture and Photodynamic Therapy Application

The supramolecular architecture of benzenesulfonamide compounds, including those with a 4-fluoro substitution, has been examined. These compounds form distinct molecular architectures based on specific intermolecular interactions (Rodrigues et al., 2015). Moreover, new benzenesulfonamide derivative groups containing Schiff base have been synthesized and characterized, demonstrating significant potential for photodynamic therapy applications due to their favorable photophysical and photochemical properties (Pişkin et al., 2020).

Anticancer and Antibacterial Applications

The compound and its derivatives have been explored for potential anticancer and antibacterial applications. A series of benzenesulfonamides were synthesized and evaluated for their cytotoxicity and tumor-specificity, showing promising results against certain human cancer cell lines (Gul et al., 2016). Additionally, a new series of benzenesulfonamides demonstrated biofilm inhibitory action against Escherichia coli, with some compounds identified as suitable inhibitors (Abbasi et al., 2019).

Fluorometric Sensing and Radiosynthesis

The compound and its analogs have also been involved in fluorometric sensing and radiosynthesis studies. Novel aminothiazole-paeonol derivatives, including 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide, showed high anticancer potential and are considered promising lead compounds for treating gastrointestinal adenocarcinoma (Tsai et al., 2016). In the field of radiopharmaceuticals, 11C-labeled COX-2 inhibitors were synthesized for potential imaging of the COX-2 enzyme by positron emission tomography, although the in vivo binding to COX-2 was not as expected (Tanaka et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJUURWVIKILKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using o-anisidine (1.0 ml, 8.55 mmol) and 4-fluorobenzenesulfonyl chloride (1.7 g, 8.55 mmol), the procedure of Reference Example 2 was repeated to obtain 2.24 g (93.1%) of the title compound in the form of colorless prism crystals.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Yield
93.1%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.